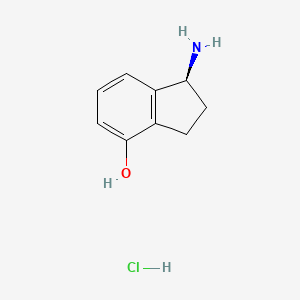

(S)-1-Amino-indan-4-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-1-Amino-indan-4-ol hydrochloride” likely refers to the hydrochloride salt form of a compound with an indan backbone and an amino group at the 1-position and a hydroxyl group at the 4-position . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Molecular Structure Analysis

The molecular structure of “(S)-1-Amino-indan-4-ol hydrochloride” would be based on the indan backbone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. The “S” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement in space .Chemical Reactions Analysis

The chemical reactions involving “(S)-1-Amino-indan-4-ol hydrochloride” would depend on the specific conditions and reagents present. As a hydrochloride salt, it would likely be soluble in water and could potentially participate in reactions involving the amino or hydroxyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-Amino-indan-4-ol hydrochloride” would depend on its specific structure. As a hydrochloride salt, it would likely be a solid at room temperature and soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Aminoindans

A study by Göksu and SeÇen (2005) outlines a method for synthesizing 2-aminoindans, which are structurally related to (S)-1-amino-indan-4-ol hydrochloride. They achieved this by converting indan-2-ol into 2-amino-5,6-dimethoxyindan hydrochloride, among other compounds, through steps like azidation and hydrogenation. This process has applications in organic chemistry and pharmaceutical research (Göksu & SeÇen, 2005).

Peptide Chromatographic Behavior

Wilson et al. (1981) researched the behavior of peptides, including those with amino acid residues, in high-pressure liquid chromatography. This research is relevant to understanding how compounds like (S)-1-amino-indan-4-ol hydrochloride might behave in chromatographic processes, which are crucial in pharmaceutical and biochemical analysis (Wilson et al., 1981).

Chemosensors Development

Duke et al. (2010) focused on developing anion sensors using 1,8-naphthalimide structures, which are related to (S)-1-amino-indan-4-ol hydrochloride. Their work contributes to the field of chemosensors, particularly in detecting and measuring anions in various environments (Duke et al., 2010).

Corrosion Control Research

Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on steel corrosion. This research is significant in understanding how derivatives of amino compounds like (S)-1-amino-indan-4-ol hydrochloride can be applied in corrosion control, which is vital in material science and engineering (Bentiss et al., 2009).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQNUHOBFPFP-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Amino-indan-4-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2686451.png)

![2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2686453.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2686456.png)

![N-(1-cyanocyclopentyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2686457.png)

![(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2686460.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2686462.png)

![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2686466.png)

![N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686467.png)